5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione
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Overview
Description
5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of azido, nitro, and phenyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 5-azido-6-nitro derivatives to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Reduction of Nitro Group: 5-Amino-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione.
Reduction of Azido Group: 5-Azido-1,3-dimethyl-6-amino-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione.
Substitution of Phenyl Group: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and its ability to inhibit protein kinases.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, including those involved in cell proliferation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Studied for their potential as anti-inflammatory and antimicrobial agents.
Uniqueness
5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione is unique due to the presence of the azido and nitro groups, which provide additional reactivity and potential for diverse chemical modifications. This makes it a valuable compound for both research and industrial applications.
Properties
CAS No. |
959575-96-3 |
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Molecular Formula |
C15H11N7O5 |
Molecular Weight |
369.29 g/mol |
IUPAC Name |
5-azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C15H11N7O5/c1-19-12-9(13(23)20(2)15(19)25)10(17-18-16)11(22(26)27)14(24)21(12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
CZCZOWCWFIGZSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C(=O)N2C3=CC=CC=C3)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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